1,3,5-Adamantanetriol

Polymer Science Materials Engineering Polyurethane Synthesis

1,3,5-Adamantanetriol's three symmetrically positioned hydroxyl groups enable high-crosslink-density polymer networks unattainable with difunctional analogs like 1,3-Adamantanediol, delivering quantifiably higher Tg, storage modulus, and hardness. Derivatives exhibit CMC an order of magnitude lower than conventional surfactants. Triester lubricants combine pour points below −40°C with thermo-oxidative stability up to 240.3°C. For advanced coatings, aerospace lubricants, and high-efficiency surfactants, this trifunctional scaffold is non-substitutable.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
CAS No. 99181-50-7
Cat. No. B1366330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Adamantanetriol
CAS99181-50-7
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1(CC(C2)(C3)O)O)O
InChIInChI=1S/C10H16O3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7,11-13H,1-6H2
InChIKeyMCYBYTIPMYLHAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Adamantanetriol (CAS: 99181-50-7) Technical Procurement Guide for Research and Industrial Applications


1,3,5-Adamantanetriol (CAS: 99181-50-7) is a polyhydric alcohol derived from adamantane, featuring a highly stable, cage-like hydrocarbon framework with three hydroxyl groups symmetrically positioned at the 1, 3, and 5 carbon atoms . This compound, also known as Adamantane-1,3,5-triol, is a white to off-white crystalline powder with a molecular weight of 184.23 g/mol . Its rigid and symmetrical structure, combined with the presence of three reactive, equivalent hydroxyl groups, defines its primary utility as a versatile intermediate in organic synthesis, polymer chemistry, and materials science .

1,3,5-Adamantanetriol vs. Analogs: Why Substitution with 1,3-Adamantanediol Compromises Key Material Performance Metrics


Selecting a generic adamantane derivative for research or industrial application based solely on the presence of the adamantane core is a high-risk procurement strategy. The number and spatial arrangement of hydroxyl groups are not interchangeable features; they are critical determinants of a compound's reactivity profile and its resulting material properties. For instance, the trifunctionality of 1,3,5-Adamantanetriol enables the formation of highly crosslinked polymer networks, a feature fundamentally unattainable with difunctional analogs like 1,3-Adamantanediol [1]. This difference in functionality leads to significant, quantifiable divergences in key performance metrics such as glass transition temperature and mechanical reinforcement, directly impacting the suitability of the final material for high-performance applications [1]. Furthermore, in applications like high-temperature lubricants or surfactants, the core 1,3,5-Adamantanetriol scaffold imparts distinct and superior properties compared to conventional aliphatic polyol alternatives, making it a non-substitutable starting material [2][3].

1,3,5-Adamantanetriol: A Quantitative Guide to Differentiated Performance Data vs. Closest Analogs


Enhanced Thermal and Mechanical Properties in Polyurethane Modification: A Direct Comparison of 1,3,5-Adamantanetriol vs. 1,3-Adamantanediol

In polyurethane (PU) formulations, the use of 1,3,5-Adamantanetriol as a modifier directly leads to a higher glass transition temperature and improved mechanical reinforcement compared to its difunctional analog, 1,3-Adamantanediol. This is a direct consequence of the triol's ability to form crosslinked structures, which the diol cannot [1]. The data shows that adding 0.5 wt% of 1,3,5-Adamantanetriol to PU results in a significant increase in both storage modulus and hardness, while the same addition of 1,3-Adamantanediol actually degrades these properties relative to unmodified PU [1].

Polymer Science Materials Engineering Polyurethane Synthesis

Superior Surfactant Efficiency: Trimeric Cationic Surfactants Derived from 1,3,5-Adamantanetriol

1,3,5-Adamantanetriol serves as a unique, rigid, trifunctional core for synthesizing advanced trimeric cationic surfactants. This architecture leads to micellization behavior that is an order of magnitude more efficient than conventional single-chain or gemini surfactants [1]. The use of the adamantane core is directly responsible for this enhanced performance, creating a distinct class of surfactant molecules [1][2].

Surfactant Science Colloid Chemistry Synthetic Chemistry

High-Performance Lubricant Esters: Differentiated Thermal and Low-Temperature Properties

Triesters derived from 1,3,5-Adamantanetriol offer a unique combination of low-temperature fluidity and high thermo-oxidative stability, making them superior candidates for high-performance synthetic lubricating oils [1][2]. The adamantane core provides a rigid, thermally stable backbone that is not available in conventional aliphatic polyol esters like those from pentaerythritol [1][2].

Lubricant Technology Tribology Ester Synthesis

High Thermal Stability in Siloxane Polymers: Performance Enhancement with 1,3,5-Adamantanetriol as a Comonomer

The incorporation of 1,3,5-Adamantanetriol as a comonomer in the synthesis of adamantane-siloxane alternating polymers significantly improves the thermal stability of the resulting material [1]. The high heat resistance of these polymers, as measured by thermogravimetric analysis (TGA), is directly enhanced by the presence of the triol [1].

Polymer Chemistry Materials Science High-Temperature Materials

Strategic Application Scenarios for 1,3,5-Adamantanetriol Based on Verifiable Performance Advantages


Synthesis of High-Performance Crosslinked Polymers and Coatings

1,3,5-Adamantanetriol is the monomer of choice for developing polyurethanes, polyesters, or other thermoset materials where a high degree of crosslinking is required to achieve superior mechanical properties and thermal stability. As demonstrated in Section 3, it provides a direct and quantifiable improvement in glass transition temperature, storage modulus, and hardness compared to the difunctional analog 1,3-Adamantanediol [1]. Its rigid cage structure further contributes to enhanced coating hardness and chemical resistance, making it a superior building block for advanced protective coatings and structural materials [1].

Development of Ultra-Efficient Adamantane-Cored Surfactants

1,3,5-Adamantanetriol is the critical starting material for synthesizing a novel class of trimeric cationic surfactants. The quantitative evidence from Section 3 confirms that surfactants built on this trifunctional core exhibit a critical micelle concentration (CMC) that is at least an order of magnitude lower than conventional single-chain and gemini counterparts [2]. This efficiency advantage is a direct result of the unique pre-organized, rigid structure of the adamantane core, making it a compelling choice for formulators seeking to minimize surfactant load in applications ranging from industrial cleaning to enhanced oil recovery [2].

Base Component for Advanced Ester-Based Synthetic Lubricants

Researchers and formulators targeting the creation of high-performance lubricants for extreme operating conditions should consider 1,3,5-Adamantanetriol as a key polyol intermediate. As established in Section 3, triesters derived from this compound deliver a unique combination of a very low pour point (below −40°C) and high thermo-oxidative stability (indices up to 240.3°C), a property set that differentiates it from conventional pentaerythritol-based esters [3]. This makes its derivatives strong candidates for use in engine oils, greases, and hydraulic fluids for aerospace and automotive applications where both cold-start fluidity and high-temperature durability are non-negotiable [3][4].

Design of Heat-Resistant Hybrid Organic-Inorganic Materials

1,3,5-Adamantanetriol is a valuable comonomer for the creation of advanced hybrid materials, such as adamantane-siloxane alternating polymers. Evidence from Section 3 confirms that its use in these systems enhances the already exceptional thermal stability of the polymer matrix, which exhibits decomposition temperatures (Td) exceeding 420°C [5]. This makes it a strategic ingredient for developing new materials for microelectronics, aerospace components, and other high-heat flux environments where long-term thermal stability is paramount [5].

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